3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 5-fluoro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.
Biological studies: The compound is studied for its potential antimicrobial and anticancer properties.
Materials science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)benzenesulfonamide: Similar structure but lacks the fluorine atom.
3,5-dichloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide: Contains an additional chlorine atom on the benzene ring.
Uniqueness
3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C13H11ClFNO2S |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(15)8-13(9)16-19(17,18)12-4-2-3-10(14)7-12/h2-8,16H,1H3 |
InChI Key |
CMYPHAMLDUHHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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